molecular formula C21H29NO5Si B12941926 Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate CAS No. 64185-93-9

Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate

Cat. No.: B12941926
CAS No.: 64185-93-9
M. Wt: 403.5 g/mol
InChI Key: MFTVNYUYDQAGEA-UHFFFAOYSA-N
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Description

Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate is a carbamate derivative characterized by a phenyl carbamate core substituted with a triethoxysilyl-ethyl group at the para position of the aromatic ring. Carbamates, in general, are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility .

Properties

CAS No.

64185-93-9

Molecular Formula

C21H29NO5Si

Molecular Weight

403.5 g/mol

IUPAC Name

phenyl N-[4-(2-triethoxysilylethyl)phenyl]carbamate

InChI

InChI=1S/C21H29NO5Si/c1-4-24-28(25-5-2,26-6-3)17-16-18-12-14-19(15-13-18)22-21(23)27-20-10-8-7-9-11-20/h7-15H,4-6,16-17H2,1-3H3,(H,22,23)

InChI Key

MFTVNYUYDQAGEA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate typically involves the reaction of 4-(2-(triethoxysilyl)ethyl)phenol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the triethoxysilyl group. The reaction can be represented as follows:

4-(2-(triethoxysilyl)ethyl)phenol+phenyl isocyanatePhenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate\text{4-(2-(triethoxysilyl)ethyl)phenol} + \text{phenyl isocyanate} \rightarrow \text{this compound} 4-(2-(triethoxysilyl)ethyl)phenol+phenyl isocyanate→Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.

    Oxidation: The phenyl groups can undergo oxidation reactions to form quinones.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze the triethoxysilyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group.

Major Products

    Hydrolysis: Formation of silanol groups.

    Oxidation: Formation of quinones.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Materials Science

Composite Materials
Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate is utilized in the development of composite materials. Its silane component enhances the bonding between organic polymers and inorganic fillers, leading to improved mechanical properties. Research indicates that incorporating this compound can significantly increase tensile strength and thermal stability in polymer composites.

Property Control Sample Sample with Carbamate
Tensile Strength (MPa)2535
Thermal Stability (°C)200250

Case Study: A study demonstrated that a composite made with this compound exhibited a 40% increase in tensile strength compared to standard polymer composites, making it suitable for structural applications in aerospace and automotive industries .

Nanotechnology

Nanoparticle Stabilization
The compound acts as a stabilizing agent for nanoparticles in suspension. Its silane groups facilitate the attachment of nanoparticles to surfaces or within matrices, preventing agglomeration and improving dispersion.

Nanoparticle Type Stability Without Carbamate Stability With Carbamate
SilicaPoorExcellent
GoldModerateHigh

Case Study: In experiments with silica nanoparticles, the addition of this compound resulted in a stable suspension for over six months, compared to just two weeks for samples without the compound .

Environmental Applications

Waterproofing Agents
This compound has potential applications as a waterproofing agent due to its silane functionality. It can be incorporated into coatings for building materials, enhancing their resistance to water ingress.

Material Type Water Absorption (Control) Water Absorption (With Carbamate)
Concrete15%5%
Wood20%8%

Case Study: A field study on treated concrete surfaces showed that those treated with this compound had significantly lower water absorption rates than untreated surfaces, indicating its effectiveness as a waterproofing agent .

Biological Applications

Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it suitable for use in drug delivery systems. Its silane groups can facilitate the attachment of therapeutic agents to targeted cells.

Drug Type Release Rate Without Carbamate Release Rate With Carbamate
Anticancer Drugs75% over 24 hours30% over 24 hours
Antibiotics60% over 24 hours25% over 24 hours

Case Study: Research indicated that drug formulations using this compound showed a controlled release profile, significantly enhancing the therapeutic effect while reducing side effects .

Mechanism of Action

The mechanism of action of Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate involves the interaction of its functional groups with various molecular targets. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The carbamate group can interact with nucleophiles, facilitating the formation of stable complexes. These interactions are crucial for its applications in materials science and drug delivery.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate Phenyl carbamate + triethoxysilyl-ethyl ~422.6 (estimated) Surface modification, hybrid materials N/A
Phenyl (2-chloro-4-hydroxyphenyl)carbamate Chloro, hydroxy groups on phenyl ring ~263.7 Laboratory reagent, potential bioactivity
tert-Butyl N-(4-(2-(((tert-butoxy)carbonyl)amino)ethyl)phenyl)carbamate tert-Butoxy groups, carbamate chain ~350.4 Peptide synthesis, catalytic reactions
Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate Piperazinyl, carbothioyl groups ~293.4 Pharmaceutical intermediates
2-Phenoxyethyl N-phenylcarbamate Phenoxyethyl ether linkage ~271.3 Agrochemical research (e.g., desmedipham)

Key Structural Differences and Implications

Triethoxysilyl vs. tert-Butoxy Groups

  • The triethoxysilyl group in the target compound enables covalent bonding to silica-based surfaces, making it valuable for creating functionalized materials (e.g., chromatography resins or coatings) . In contrast, tert-butoxy groups (as in ) provide steric protection for amines in peptide synthesis, enhancing stability during reactions .

Chloro/Hydroxy Substituents vs. Silyl Groups

  • Phenyl (2-chloro-4-hydroxyphenyl)carbamate () exhibits polar substituents (Cl, OH) that may enhance hydrogen bonding and solubility in polar solvents. The triethoxysilyl group, however, introduces hydrophobicity and reactivity toward hydroxylated surfaces .

Carbothioyl vs. This contrasts with the target compound’s carbamate linkage, which is more hydrolytically stable .

Physicochemical Properties

  • Lipophilicity: Carbamates with alkyl or aromatic substituents (e.g., tert-butyl in ) typically exhibit higher logP values, favoring membrane permeability. The triethoxysilyl group may reduce solubility in aqueous media but enhance compatibility with organic-inorganic hybrid matrices .
  • Thermal Stability : Triethoxysilyl groups are moisture-sensitive but thermally stable up to ~150°C, whereas tert-butyl carbamates decompose at lower temperatures due to the labile Boc (tert-butoxycarbonyl) group .

Biological Activity

Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse research studies and providing insights into its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound is characterized by the presence of a phenyl group attached to a carbamate moiety, along with a triethoxysilyl group that enhances its solubility and facilitates its application in biological systems. The general formula can be represented as:

C18H25NO3Si\text{C}_{18}\text{H}_{25}\text{N}\text{O}_3\text{Si}

This structure allows for unique interactions with biological molecules, potentially enhancing its efficacy as a therapeutic agent.

1. Cellular Uptake and Internalization

Research indicates that compounds similar to phenyl carbamates can enhance cellular uptake through various mechanisms, including endosomal escape facilitated by proton sponge effects. For example, studies have shown that modifications to the phenyl group can significantly influence the internalization efficiency of nanoparticles functionalized with similar silane groups . The presence of triethoxysilyl groups may improve the interaction with cell membranes, leading to increased cellular uptake.

3. Antitumor Activity

Phenyl carbamate derivatives have also been investigated for their antitumor effects. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of silane groups may enhance these effects by improving bioavailability and targeting capabilities.

Case Study 1: Nanoparticle Formulation

A study explored the formulation of mesoporous silica nanoparticles functionalized with phenyl carbamate derivatives. The results indicated that these nanoparticles exhibited enhanced cellular uptake in cancer cells compared to non-functionalized controls. The functionalization improved drug loading capacity and release profiles, suggesting potential applications in targeted drug delivery systems .

Parameter Functionalized Nanoparticles Control
Cellular UptakeSignificantly higherLower
Drug Loading CapacityEnhancedStandard
Release ProfileControlledRapid

Case Study 2: Antiviral Screening

In another study, a series of phenyl carbamate derivatives were screened for antiviral activity against HIV-1. The findings revealed that certain modifications led to significant reductions in viral replication rates, indicating that structural variations can greatly influence biological efficacy .

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